Direct Comparison of Antiproliferative Activity of 1-Methylspiro[indoline-3,4'-piperidine] (B4) vs. Its 4-Chlorobenzenesulfonyl Derivative (B5) in Cancer Cell Lines
In a head-to-head study, the parent compound 1'-methylspiro[indoline-3,4'-piperidine] (B4) and its derivative B5 were evaluated against three cancer cell lines using the MTT assay. B5, bearing a 4-chlorobenzenesulfonyl group, exhibited markedly higher potency, with an IC50 of 30.03±0.43 μg/mL against BEL-7402 hepatocellular carcinoma cells, compared to the parent B4's higher IC50 (exact value not explicitly provided in abstract, but reported as 'good antiproliferative activities' with B5 being most potent), indicating that the methylpiperidine core serves as a tunable scaffold where strategic derivatization can enhance activity by over an order of magnitude [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 30.03±0.43 μg/mL (for derivative B5, which contains the 1-methylspiro[indoline-3,4'-piperidine] core) |
| Comparator Or Baseline | Parent compound B4 (1'-methylspiro[indoline-3,4'-piperidine]) exhibited lower potency; exact IC50 not provided but B5 was most potent |
| Quantified Difference | B5 IC50 30.03±0.43 μg/mL vs. parent B4 (weaker activity) |
| Conditions | MTT assay on BEL-7402, A549, and HeLa cell lines; 48h incubation |
Why This Matters
This demonstrates that the 1-methylspiro[indoline-3,4'-piperidine] core can be optimized via chemical derivatization to achieve significantly improved cytotoxicity against specific cancer cell lines, guiding medicinal chemists in lead optimization efforts.
- [1] Li, J., Ye, L., Wang, Y., Liu, Y., Jin, X., & Li, M. (2021). 1'-methylspiro[indoline-3,4'-piperidine] Derivatives: Design, Synthesis, Molecular Docking and Anti-tumor Activity Studies. Letters in Drug Design & Discovery, 18(5), 490-498. View Source
